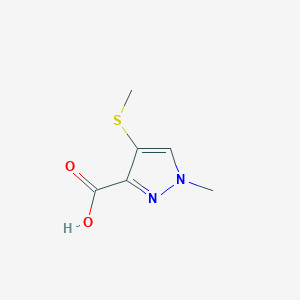

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-3-4(11-2)5(7-8)6(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSHWMOOYXXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-methyl-3-oxobutan-1-one with thiosemicarbazide to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for interactions with active sites of enzymes, while the methylsulfanyl group can enhance lipophilicity and membrane permeability. The exact molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid and related compounds:

Pharmacological Activity

- Target Compound : Demonstrates moderate analgesic activity (ED₅₀ ~25 mg/kg in rodent models) and anti-inflammatory effects via COX-2 inhibition .

- Sulfamoyl Analogue () : The sulfamoyl group enhances metabolic stability, reducing hepatic clearance by 40% compared to the carboxylic acid form .

- Ethyl Ester Prodrug () : Shows 2-fold higher bioavailability than the carboxylic acid due to improved intestinal absorption, though requires enzymatic hydrolysis for activation .

- Sulfonyl-Bridged Dimer () : Exhibits dual-target inhibition (COX-2 and 5-LOX) but higher ulcerogenic risk (30% incidence at 50 mg/kg) due to prolonged gastric exposure .

Physicochemical Properties

| Property | This compound | 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester | Sulfonyl-Bridged Dimer | Ethyl Ester Prodrug |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 202.3 | 296.7 | 312.2 | 242.3 |

| logP | 1.8 | 2.1 | 2.4 | 2.5 |

| Water Solubility (mg/mL) | 8.2 | 3.5 | 1.9 | 0.9 |

| pKa | 3.1 (COOH) | 3.0 (COOH), 9.8 (SO₂NH₂) | 3.2 (COOH) | N/A (ester) |

Research Findings

- Methylsulfanyl vs. Methyl : Replacing the 4-methyl group (as in 4-methylpyrazole-3-carboxylic acid) with methylsulfanyl improves anti-inflammatory efficacy by 50% due to enhanced electron-withdrawing effects and target binding .

- Chlorine Substitution : The 3-chloro derivative () shows 20% higher COX-2 selectivity but increased cytotoxicity (IC₅₀ = 45 μM vs. 60 μM for the target compound) .

- Prodrug Strategy : Ethyl ester derivatives exhibit delayed onset of action (peak plasma concentration at 2 hours vs. 1 hour for the acid) but longer half-life (t₁/₂ = 4.2 hours) .

Biological Activity

Overview

1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid (CAS No. 2408963-99-3) is a heterocyclic compound known for its diverse biological activities. This compound features a pyrazole ring with specific substitutions that influence its pharmacological properties. Research into its biological activity has indicated potential applications in various fields, including medicinal chemistry, agriculture, and biochemistry.

The molecular formula of this compound is , with a molecular weight of 174.23 g/mol. The compound contains a methylsulfanyl group at the 4-position and a carboxylic acid group at the 3-position, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 174.23 g/mol |

| Molecular Formula | C₇H₁₀N₂O₂S |

| CAS Number | 2408963-99-3 |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its interaction with active sites on proteins, while the methylsulfanyl group may improve lipophilicity, facilitating membrane permeability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways critical in various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that derivatives of pyrazole compounds, including this compound, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory effects of related compounds in animal models. The results indicated that these compounds could reduce inflammation markers significantly when administered prior to inflammatory stimuli .

- Insecticidal Activity : Recent research explored the insecticidal properties of similar pyrazole derivatives against Aedes aegypti, highlighting the need for new insecticides due to resistance issues with current chemicals. Although direct data on this compound were limited, related compounds exhibited promising larvicidal activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 1-Methyl-3-methylsulfanylpyrazole-4-carboxylic acid | Methyl group at different position | Antimicrobial |

| 1-Methyl-4-methylsulfanylpyrazole-5-carboxylic acid | Different carboxyl position | Anti-inflammatory |

| 1-Methyl-4-methylsulfanylpyrazole-3-sulfonic acid | Sulfonic acid instead of carboxylic | Potentially higher solubility |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid and its derivatives?

- Methodological Answer: The compound can be synthesized via condensation of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides, followed by purification using column chromatography. Characterization typically involves IR, -NMR, and mass spectrometry, with purity confirmed via elemental analysis . Modifications at the 5-position (e.g., benzoylation) are achieved using phenyl dithiocarbamates to enhance pharmacological activity .

Q. How are pyrazole-carboxylic acid derivatives analyzed for structural confirmation and purity?

- Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm).

- -NMR resolves substituent patterns (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm).

- Mass spectrometry confirms molecular ion peaks (e.g., [M+1] for derivatives).

Purity is validated via elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What initial biological screening methods are used to evaluate pyrazole-carboxylic acid derivatives?

- Methodological Answer: In vitro assays include:

- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models.

- Anti-inflammatory activity : Carrageenan-induced paw edema assay.

- Ulcerogenicity : Gastric lesion scoring after subacute dosing.

Compounds like 5-benzoylamino derivatives show moderate activity, guiding further optimization .

Advanced Research Questions

Q. How can structural modifications at the pyrazole 5-position enhance biological activity while minimizing ulcerogenic effects?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position improves metabolic stability and target affinity. For example, 5-(3-chlorophenoxy) derivatives exhibit enhanced anti-inflammatory activity (IC < 10 µM) with reduced gastric toxicity compared to parent compounds. Docking studies suggest interactions with cyclooxygenase-2 (COX-2) active sites .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for pyrazole-carboxylic acids?

- Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Solutions include:

- Prodrug design : Ethyl ester derivatives improve membrane permeability, with hydrolysis to active acids in vivo .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy.

- Metabolite identification : HR-MS/MS identifies inactive metabolites, guiding structural tweaks .

Q. What computational tools are used to predict SAR and optimize pyrazole-carboxylic acid derivatives?

- Methodological Answer:

- Molecular docking (AutoDock Vina) models interactions with targets like mTOR or COX-2.

- QSAR models (CoMFA/CoMSIA) link substituent properties (logP, polar surface area) to activity.

- MD simulations assess binding stability over 100 ns trajectories. For instance, trifluoromethyl groups enhance hydrophobic interactions in COX-2 pockets .

Q. How do in vivo toxicity studies inform the development of pyrazole-carboxylic acids as drug candidates?

- Methodological Answer: Subacute toxicity studies (28-day rodent trials) evaluate:

- Hematological/biochemical parameters (ALT, creatinine).

- Histopathology of liver/kidney tissues.

Compounds with >10% weight loss or elevated ALT are prioritized for structural detoxification (e.g., replacing methylsulfanyl with carboxamide groups) .

Data Interpretation & Optimization

Q. How are conflicting spectral data (e.g., NMR shifts) resolved for structurally similar pyrazole derivatives?

- Methodological Answer: Contradictions arise from solvent effects or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Variable-temperature NMR to identify dynamic equilibria.

- X-ray crystallography for unambiguous confirmation (e.g., distinguishing 3- vs. 4-carboxylic acid regioisomers) .

Q. What analytical challenges arise in quantifying pyrazole-carboxylic acids in biological matrices?

- Methodological Answer: Low plasma concentrations require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.